N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
CAS No.: 1020058-13-2
Cat. No.: VC2619009
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide - 1020058-13-2](/images/structure/VC2619009.png)
Specification
CAS No. | 1020058-13-2 |
---|---|
Molecular Formula | C19H24N2O2 |
Molecular Weight | 312.4 g/mol |
IUPAC Name | N-(4-amino-2-methylphenyl)-2-(2-tert-butylphenoxy)acetamide |
Standard InChI | InChI=1S/C19H24N2O2/c1-13-11-14(20)9-10-16(13)21-18(22)12-23-17-8-6-5-7-15(17)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22) |
Standard InChI Key | BSCVEUJZTCQPRE-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2C(C)(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2C(C)(C)C |
Introduction
Chemical Identity and Basic Properties
N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide is a synthetic organic compound characterized by its distinctive molecular structure combining an amino-methylphenyl group with a tert-butylphenoxy acetamide moiety. The compound is identified by the CAS number 1020058-13-2 and possesses a molecular formula of C₁₉H₂₄N₂O₂ . With a molecular weight of 312.4 g/mol, this compound belongs to the broader class of phenoxyacetamides, which are known for their diverse biological activities and synthetic utility. The IUPAC nomenclature identifies this compound as N-(4-amino-2-methylphenyl)-2-(2-tert-butylphenoxy)acetamide, reflecting its key structural components and functional groups arrangement . The compound's unique identifier in chemical databases includes the InChIKey BSCVEUJZTCQPRE-UHFFFAOYSA-N, which enables precise identification across various chemical information systems .
Structural Characterization and Analysis
The molecular structure of N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide consists of three key components: a 4-amino-2-methylphenyl group, an acetamide linkage, and a 2-(tert-butyl)-phenoxy group . This complex structure gives the compound its distinctive chemical properties and potential biological activities. The amino group at the para position of the first phenyl ring provides a reactive site for further modifications and contributes to the compound's hydrogen-bonding capabilities. The methyl group at the ortho position introduces steric effects that can influence the conformation of the molecule . The acetamide linkage serves as a bridge connecting the amino-methylphenyl moiety to the phenoxy group, creating a flexible yet stable connection that allows for specific spatial arrangements .
Spectroscopic Characterization
While detailed spectroscopic data specific to N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide is limited in the available literature, the compound can be characterized using standard analytical techniques common for similar organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy would typically reveal distinctive signals for the methyl group attached to the phenyl ring, the methylene group in the acetamide linkage, and the tert-butyl group. The aromatic protons of both phenyl rings would display characteristic patterns in the aromatic region of the spectrum. Infrared (IR) spectroscopy would identify key functional groups, including the N-H stretching of the amino and amide groups, the C=O stretching of the amide carbonyl, and the C-O stretching of the phenoxy linkage .
Mass spectrometry would provide confirmation of the molecular weight (312.4 g/mol) through the molecular ion peak, along with characteristic fragmentation patterns that reflect the compound's structural components . These analytical methods, when combined, offer comprehensive structural confirmation and purity assessment of N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide.
Synthesis and Preparation Methods
The synthesis of N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide likely follows established routes for similar phenoxyacetamide derivatives. Drawing from synthetic approaches used for structurally related compounds, a general synthetic route would typically involve several key steps. The synthesis would likely begin with 4-amino-2-methylaniline as a starting material, which would undergo an amide coupling reaction with a suitably activated 2-(tert-butyl)phenoxyacetic acid or its derivative. Alternatively, the compound could be prepared through a nucleophilic substitution reaction between 4-amino-2-methylaniline and a 2-(tert-butyl)phenoxyacetyl chloride in the presence of a suitable base such as triethylamine or diisopropylethylamine .
Synthetic Challenges and Considerations
The synthesis of N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide presents several challenges that need to be addressed to achieve optimal yields and purity. The presence of the amino group can lead to competing reactions, requiring careful control of reaction conditions and possibly protection-deprotection strategies. The steric hindrance introduced by the tert-butyl group may affect the reactivity of the phenoxy component, potentially requiring more forceful conditions or extended reaction times . Purification of the final product typically involves recrystallization or chromatographic techniques to remove by-products and unreacted starting materials.
Related Compounds and Structural Analogues
N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide belongs to a broader family of phenoxyacetamide derivatives, many of which share similar structural features but differ in the position and type of substituents. Several structural analogues have been reported in the literature, including N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide, which differs in the position of the tert-butyl group on the phenoxy ring (para instead of ortho) . Another related compound is N-(4-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)-phenoxy]acetamide, which features two tert-butyl groups at the ortho and para positions of the phenoxy ring, resulting in a higher molecular weight of 368.5 g/mol .
Comparative Analysis of Structural Analogues
The structural differences among these related compounds can significantly impact their physical, chemical, and potentially biological properties. The position of substituents affects the electron distribution within the molecule, which in turn influences reactivity patterns and molecular interactions . For instance, the positioning of the tert-butyl group at the ortho position (as in N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide) introduces steric effects that may hinder rotation around certain bonds, potentially affecting the compound's conformation and its ability to interact with biological targets .
Table 2: Comparison of N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide with Structural Analogues
Current Research Trends and Future Directions
Research involving N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide and related phenoxyacetamide derivatives continues to evolve, with several areas showing particular promise. One significant research direction involves the exploration of these compounds as potential pharmaceutical agents, with investigations into their possible applications as enzyme inhibitors or receptor modulators . The structural versatility of phenoxyacetamides makes them attractive candidates for medicinal chemistry research, where subtle modifications can lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.
Emerging Applications and Technologies
Advancements in synthetic methodologies and analytical techniques continue to facilitate more efficient preparation and characterization of N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide and its analogues . New synthetic approaches, including microwave-assisted synthesis and flow chemistry, offer potential improvements in reaction efficiency and scalability. Computational methods are increasingly being employed to predict the properties and biological activities of phenoxyacetamide derivatives, guiding experimental design and accelerating the discovery of compounds with desired characteristics .
The integration of N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide and related compounds into broader research efforts, such as the development of chemical libraries for high-throughput screening, represents an important avenue for expanding our understanding of their potential applications . Such initiatives may reveal unexpected activities or properties that could open new research directions.
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